12-methyl-2-oxo-N-(pyridin-3-yl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
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Overview
Description
12-methyl-2-oxo-N-(pyridin-3-yl)-6-thia-1,8-diazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex heterocyclic compound that belongs to the class of pyridothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-methyl-2-oxo-N-(pyridin-3-yl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. This process can be achieved through various methods:
Cyclization with Formic Acid: Heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones.
Reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD): Producing β-keto amides in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant.
Base-Promoted Cyclization: Using potassium carbonate in ethanol or ethylene glycol to yield thieno[3,4-b]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
12-methyl-2-oxo-N-(pyridin-3-yl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
12-methyl-2-oxo-N-(pyridin-3-yl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 12-methyl-2-oxo-N-(pyridin-3-yl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyridin-3-yl Derivatives: Compounds with a pyridin-3-yl group also show significant biological and chemical properties.
Uniqueness
12-methyl-2-oxo-N-(pyridin-3-yl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
12-methyl-2-oxo-N-pyridin-3-yl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10-4-5-14-20-16-12(17(23)21(14)9-10)7-13(24-16)15(22)19-11-3-2-6-18-8-11/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDHCVJJPYGDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CN=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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